

# ENMD-2076 Tartrate: A Comprehensive Kinase Target Profile

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## Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1683880

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## Introduction

ENMD-2076 is an orally bioavailable, multi-targeted small molecule kinase inhibitor that has demonstrated both anti-proliferative and anti-angiogenic activities.<sup>[1]</sup> Its mechanism of action is centered on the inhibition of several key kinases involved in cell cycle regulation and angiogenesis, making it a compound of significant interest in oncology research and development. This technical guide provides an in-depth overview of the kinase target profile of ENMD-2076, including quantitative inhibition data, detailed experimental methodologies, and a visual representation of the associated signaling pathways.

## Target Kinase Profile of ENMD-2076

ENMD-2076 exhibits potent inhibitory activity against a range of kinases, with particular selectivity for Aurora A and Fms-like tyrosine kinase 3 (Flt3). Its broader profile includes key mediators of angiogenesis such as the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).

## Quantitative Kinase Inhibition

The inhibitory activity of ENMD-2076 has been quantified against a panel of recombinant human kinases, with IC<sub>50</sub> values determined through in vitro assays. These data are summarized in the tables below.

Primary Targets	IC50 (nM)
Aurora A	14[2]
Flt3	1.86[2]
Angiogenic Kinase Targets	IC50 (nM)
KDR/VEGFR2	58.2[2]
Flt4/VEGFR3	15.9[2]
FGFR1	92.7[2]
FGFR2	70.8[2]
Other Targeted Kinases	IC50 (nM)
Src	56.4[2]
PDGFR $\alpha$	Not specified
Aurora B	350[2]

## Cellular Activity

In addition to its enzymatic inhibition, ENMD-2076 demonstrates potent anti-proliferative effects in various cancer cell lines.

Cellular Assay	Cell Line	IC50
Flt3 Autophosphorylation	THP-1	28 nM[2]
Kit Autophosphorylation	MO7e	40 nM[2]
VEGFR2/KDR Autophosphorylation	Not specified	7 nM[2]
HUVEC Growth	HUVEC	0.15 $\mu$ M[2]
Leukemia Cell Line Panel	10 human leukemia cell lines	0.025 - 0.53 $\mu$ M[2]

## Experimental Protocols

The following sections detail the methodologies used to generate the kinase inhibition and cellular activity data for ENMD-2076.

### Recombinant Kinase Inhibition Assays (Z'-LYTE™)

The in vitro kinase inhibitory activity of ENMD-2076 was determined using the Z'-LYTE™ kinase assay platform.[\[3\]](#)[\[4\]](#)[\[5\]](#) This fluorescence-based, coupled-enzyme format measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.[\[4\]](#)[\[5\]](#)

Protocol:

- Kinase Reaction: A specific recombinant kinase is incubated with a synthetic FRET-peptide substrate and ATP in a kinase reaction buffer. The kinase transfers the  $\gamma$ -phosphate from ATP to a serine, threonine, or tyrosine residue on the FRET peptide.
- Development Reaction: A site-specific protease (Development Reagent) is added to the reaction. This protease recognizes and cleaves the non-phosphorylated FRET-peptides. Phosphorylation of the peptide prevents cleavage.
- Fluorescence Reading: Cleavage of the FRET-peptide disrupts the fluorescence resonance energy transfer (FRET) between a donor (coumarin) and an acceptor (fluorescein) fluorophore located at opposite ends of the peptide. The fluorescence is read at excitation/emission wavelengths of 400/445 nm for coumarin and 400/520 nm for fluorescein.
- Data Analysis: The ratio of donor to acceptor emission is calculated to determine the extent of kinase inhibition. IC<sub>50</sub> values are then determined by plotting the percent inhibition against a range of ENMD-2076 concentrations.

### Cell Proliferation Assays

The anti-proliferative effects of ENMD-2076 on adherent and suspension cell lines were assessed using the Sulforhodamine B (SRB) and alamarBlue® assays, respectively.

The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Protocol:

- Cell Plating: Adherent cells are seeded in 96-well plates and allowed to attach overnight.
- Compound Treatment: Cells are treated with various concentrations of ENMD-2076 and incubated for a specified period (e.g., 48-72 hours).
- Cell Fixation: The cells are fixed with cold 10% (wt/vol) trichloroacetic acid (TCA) for 1 hour at 4°C.
- Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (wt/vol) SRB solution for 30 minutes at room temperature.
- Washing: Unbound dye is removed by washing with 1% (vol/vol) acetic acid.
- Solubilization and Absorbance Reading: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at 510 nm using a microplate reader.
- Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and IC50 values are determined.

The alamarBlue® assay is a fluorometric assay that uses the reducing power of living cells to quantitatively measure cell viability.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Protocol:

- Cell Plating: Suspension cells are seeded in 96-well plates.
- Compound Treatment: Cells are treated with various concentrations of ENMD-2076 and incubated for a specified period.
- Reagent Addition: alamarBlue® reagent is added to each well at 10% of the culture volume.
- Incubation: The plates are incubated for 1-4 hours at 37°C, protected from light.

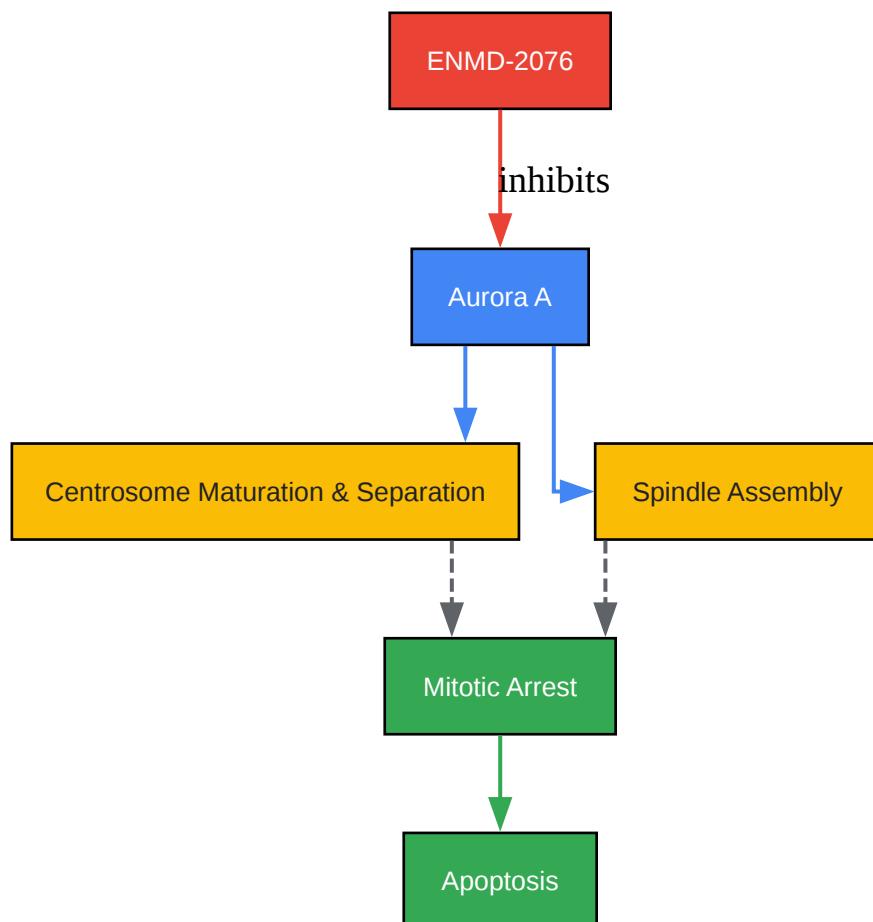
- Fluorescence Reading: The fluorescence is measured with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
- Data Analysis: The fluorescence values are used to determine the percentage of viable cells, and IC<sub>50</sub> values are calculated.

## Signaling Pathways and Mechanisms of Action

ENMD-2076 exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell division and angiogenesis.

### Aurora A Kinase Signaling Pathway

Aurora A is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and separation, and spindle assembly.[\[16\]](#) Inhibition of Aurora A by ENMD-2076 leads to mitotic arrest and subsequent apoptosis.

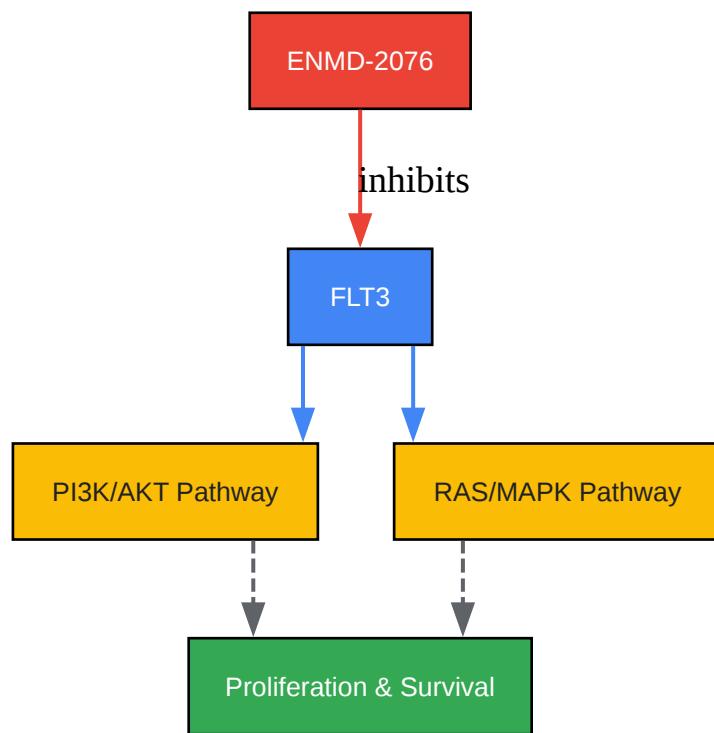


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ENMD-2076 Inhibition of Aurora A Signaling

## FLT3 Signaling Pathway

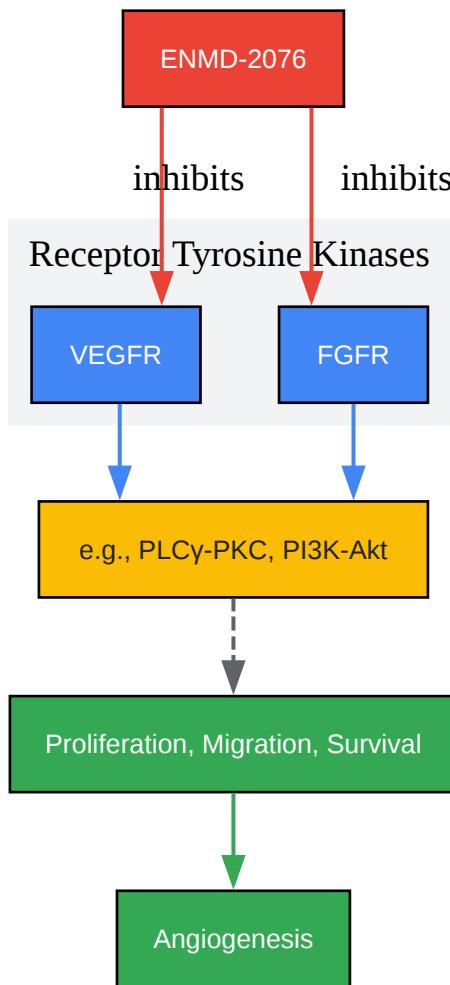
Flt3 is a receptor tyrosine kinase that, when activated by its ligand (FL), triggers downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, promoting cell proliferation and survival.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#) ENMD-2076 inhibits Flt3, thereby blocking these pro-survival signals.

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ENMD-2076 Inhibition of FLT3 Signaling

## VEGFR and FGFR Signaling in Angiogenesis

VEGFRs and FGFRs are receptor tyrosine kinases crucial for angiogenesis, the formation of new blood vessels.[\[22\]](#) Ligand binding to these receptors activates downstream pathways like the PLC $\gamma$ -PKC and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival.[\[23\]](#)[\[24\]](#)[\[25\]](#) ENMD-2076's inhibition of these receptors disrupts these processes, leading to an anti-angiogenic effect.



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### ENMD-2076 Inhibition of Angiogenic Signaling

## Conclusion

ENMD-2076 is a potent, orally active, multi-targeted kinase inhibitor with a well-defined profile against key drivers of tumorigenesis and angiogenesis. Its robust inhibition of Aurora A, Flt3, VEGFRs, and FGFRs provides a strong rationale for its continued investigation in various cancer types. The data and methodologies presented in this guide offer a comprehensive resource for researchers and clinicians working with this promising therapeutic agent.

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